molecular formula C7H6N2O B1588378 2-Methoxyisonicotinonitrile CAS No. 72716-86-0

2-Methoxyisonicotinonitrile

Cat. No. B1588378
Key on ui cas rn: 72716-86-0
M. Wt: 134.14 g/mol
InChI Key: NZAZWLSRKMDRNS-UHFFFAOYSA-N
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Patent
US07705155B2

Procedure details

A stirred suspension of 17.86 g NaOMe (330.7 mmol, 1.22 eq) in 95 mL acetonitrile was cooled to 0° C. and a solution of 37.56 g 2-chloro-4-cyano pyridine (8, 271.1 mmol) in 225 mL acetonitrile was added over 45 min. Stirring was continued at room temperature for 23 h until less than 4% (area) starting material were detected by HPLC. 11.1 g potassium dihydrogen phosphate (81.56 mmol, 0.30 eq) were added at 0° C. and stirring was continued for 3 h at room temperature. The reaction mixture was then evaporated to dryness in a rotary evaporator (40° C./10 mbar) yielding the crude product (64.94 g, 179% by weight) as a brown solid. 64.94 g crude product were extracted with 900 mL toluene for 18 h at reflux temperature using a soxhlet extraction apparatus yielding the title product (25.65 g, 71% by weight) as an orange solid.
Name
NaOMe
Quantity
17.86 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
37.56 g
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
solvent
Reaction Step Two
Name
potassium dihydrogen phosphate
Quantity
11.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[C:5]1[CH:10]=[C:9]([C:11]#[N:12])[CH:8]=[CH:7][N:6]=1.P([O-])(O)(O)=O.[K+]>C(#N)C>[CH3:1][O:2][C:5]1[CH:10]=[C:9]([CH:8]=[CH:7][N:6]=1)[C:11]#[N:12] |f:0.1,3.4|

Inputs

Step One
Name
NaOMe
Quantity
17.86 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
95 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
37.56 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C#N
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
potassium dihydrogen phosphate
Quantity
11.1 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 3 h at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness in a rotary evaporator (40° C./10 mbar)
CUSTOM
Type
CUSTOM
Details
yielding the crude product (64.94 g, 179% by weight) as a brown solid
EXTRACTION
Type
EXTRACTION
Details
64.94 g crude product were extracted with 900 mL toluene for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
EXTRACTION
Type
EXTRACTION
Details
a soxhlet extraction apparatus

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
COC=1C=C(C#N)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 25.65 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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